molecular formula C11H10BNO3 B1430274 2-Phenoxypyridine-4-boronic acid CAS No. 1451393-41-1

2-Phenoxypyridine-4-boronic acid

Cat. No.: B1430274
CAS No.: 1451393-41-1
M. Wt: 215.01 g/mol
InChI Key: DEMOFUKFFMKMTP-UHFFFAOYSA-N
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Description

2-Phenoxypyridine-4-boronic acid is an organic compound with the molecular formula C11H10BNO3. It is a boronic acid derivative that features a phenoxypyridine moiety.

Mechanism of Action

Target of Action

Boronic acids, including 2-phenoxypyridine-4-boronic acid, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary target of this compound could be the palladium catalyst in this reaction.

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with the palladium catalyst through a process called transmetalation . In this process, the boronic acid transfers an organic group to the palladium catalyst . This interaction results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways . The reaction allows for the formation of complex organic compounds from simpler precursors . The downstream effects of this reaction depend on the specific synthetic pathway in which it is used.

Pharmacokinetics

It is known that boronic acids are generally stable and readily prepared . These properties could potentially impact the bioavailability of this compound.

Result of Action

The primary result of the action of this compound is the formation of a new carbon–carbon bond in the Suzuki–Miyaura cross-coupling reaction . This reaction enables the synthesis of complex organic compounds from simpler precursors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Therefore, the reaction conditions, such as temperature and pH, could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

2-Phenoxypyridine-4-boronic acid plays a crucial role in biochemical reactions, particularly in the field of molecular recognition and enzyme inhibition. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with hydroxyl groups on these molecules. For example, this compound can inhibit serine proteases by binding to the active site serine residue, thereby preventing substrate access and enzyme activity . Additionally, this compound can interact with diol-containing molecules, such as carbohydrates and nucleotides, making it useful in affinity chromatography and other separation techniques .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . By inhibiting these enzymes, this compound can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering their activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, such as serine proteases and kinases, through its boronic acid group . This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation . Additionally, this compound can interact with diol-containing molecules, such as carbohydrates and nucleotides, through similar covalent bonding mechanisms . These interactions can affect various biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but its activity can decrease over time if exposed to moisture or high temperatures . In in vitro studies, this compound has been shown to maintain its inhibitory effects on enzymes for extended periods, although some degradation may occur over time . In in vivo studies, the long-term effects of this compound on cellular function are still being investigated, but preliminary results suggest that it can have sustained impacts on enzyme activity and cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as liver and kidney damage, due to its interactions with metabolic enzymes and other biomolecules . Threshold effects have been observed in some studies, where a certain dosage is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit metabolic enzymes, such as serine proteases and kinases, by forming covalent bonds with their active sites . These interactions can alter metabolic flux and affect the levels of metabolites in cells . Additionally, this compound can interact with cofactors, such as adenosine triphosphate and nicotinamide adenine dinucleotide, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . In tissues, this compound can be distributed through the bloodstream and extracellular fluid, where it can interact with various cell types and exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals on its binding partners . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of this compound . These factors contribute to the compound’s ability to modulate various cellular processes and biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxypyridine-4-boronic acid typically involves the reaction of 2-phenoxypyridine with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of 2-phenoxypyridine with triisopropyl borate in the presence of a base can yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxypyridine-4-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenoxypyridine-4-boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: May be used in the development of pharmaceuticals, particularly those requiring biaryl structures.

    Industry: Used in the production of advanced materials and fine chemicals

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

2-Phenoxypyridine-4-boronic acid is unique due to its phenoxypyridine moiety, which can impart different electronic and steric properties compared to other boronic acids. This can influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2-phenoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMOFUKFFMKMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)OC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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